5-Fluoro-4-methyl-1h-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRUSCDHMAEATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50536-62-4 | |
| Record name | 5-fluoro-4-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing 5-Fluoro-4-methyl-1h-indole-2-carboxylic acid may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other suitable synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-1h-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of 5-Fluoro-4-methyl-1H-indole-2-carboxylic acid can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with enhanced properties.
Biology
- Antiviral Properties : Research indicates that indole derivatives, including this compound, exhibit antiviral activity. For instance, related compounds have shown effectiveness against HIV integrase, a key enzyme in viral replication. Studies report IC50 values as low as 0.13 μM for certain derivatives, highlighting their potential as antiviral agents .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. It has demonstrated significant antitumor activity in vitro, with mean growth inhibition values indicating its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Properties : The compound also exhibits antimicrobial effects, making it a candidate for developing new antibiotics. Structural modifications can enhance this activity further.
Medicine
- Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in treating diseases such as cancer and viral infections. Its ability to interact with multiple biological targets positions it as a promising candidate for drug development .
Case Study 1: Antiviral Activity Against HIV
A study focused on indole derivatives demonstrated that modifications to the structure of this compound could significantly enhance its inhibitory effects on HIV integrase. The introduction of specific functional groups improved binding affinity and selectivity, resulting in compounds with IC50 values below 0.15 μM .
Case Study 2: Anticancer Efficacy
In vitro evaluations conducted by the National Cancer Institute revealed that derivatives of this compound exhibited potent cytotoxicity against a panel of human tumor cell lines. The results indicated an average growth inhibition rate that supports further investigation into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at the glycine site within the NMDA (N-methyl-D-aspartate) receptor complex . This interaction can modulate neurotransmission and has implications for neurological research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Differences and Properties
Key Observations:
- Fluorine vs.
- Methyl Group Position : The 4-methyl group in the target compound may induce less steric hindrance than the 3-methyl isomer (CAS 16381-46-7), affecting solubility and reactivity .
- Carboxamide Derivatives : Amide-linked compounds (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit enhanced bioavailability compared to carboxylic acids due to reduced ionization at physiological pH .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points : Carboxamide derivatives (e.g., 249–250°C in ) generally exhibit higher melting points than carboxylic acids due to stronger intermolecular hydrogen bonding.
- Spectroscopic Signatures : The NH proton in carboxamides appears as a broad singlet at δ ~12.3 ppm, while methyl groups resonate at δ 2.4–2.6 ppm .
Key Observations:
Biological Activity
5-Fluoro-4-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been implicated in various therapeutic applications due to their ability to interact with multiple biological targets, including enzymes and receptors involved in critical biochemical pathways.
Target Interaction : The compound interacts with several biological receptors and enzymes, exhibiting high affinity binding. This interaction can lead to significant alterations in cellular signaling pathways, gene expression, and metabolic processes.
Biochemical Pathways : Indole derivatives influence various metabolic pathways, impacting liver function and immune responses. They are known to activate nuclear receptors that regulate intestinal hormones and modulate the effects of gut microbiota as signaling molecules.
Biological Activities
The biological activities of this compound include:
- Antiviral Activity : Recent studies have shown that related indole compounds can inhibit the activity of HIV integrase, a crucial enzyme for viral replication. For instance, derivatives have demonstrated IC50 values as low as 0.13 μM against integrase strand transfer, highlighting the potential of indole derivatives as antiviral agents .
- Antibacterial Properties : Indole derivatives have also been noted for their antibacterial effects. Certain structural modifications can enhance this activity significantly.
- Cytotoxic Effects : Some studies indicate that indole derivatives exhibit cytotoxicity against various cancer cell lines. For example, methyl indole-2-carboxylic acid has shown promise as a glycine site antagonist in treating human brain injuries .
Case Studies and Research Findings
A detailed examination of specific studies provides insight into the biological activity of this compound:
- Antiviral Study : A study focused on indole-2-carboxylic acid derivatives demonstrated enhanced activity against HIV integrase by introducing specific substituents at the C3 position of the indole core. This modification led to improved IC50 values compared to the parent compound .
- Metabolic Stability Assessment : Research evaluating the metabolic stability of various indoles indicated that certain modifications could significantly enhance the pharmacokinetic profile, making them more suitable for therapeutic applications .
- Biological Evaluation : In a comprehensive evaluation of indole derivatives, compounds were tested across a range of biological assays to assess their toxicity and efficacy against various pathogens. The results indicated a favorable safety profile alongside potent biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing 5-Fluoro-4-methyl-1H-indole-2-carboxylic acid?
Answer:
A typical approach involves formylation and condensation reactions. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can react with thiazolidinone or aminothiazole precursors under reflux in acetic acid with sodium acetate as a catalyst (1.0–1.1 equivalents). Reflux durations of 2.5–5 hours are common, followed by recrystallization from acetic acid to isolate the product . Adjusting molar ratios (e.g., 1.1 equivalents of aldehyde) and solvent systems (e.g., PEG-400/DMF mixtures) may enhance reactivity for fluorinated analogs .
Basic: How to determine the purity and structural integrity of this compound?
Answer:
Use a combination of 1H NMR , 13C NMR , and 19F NMR to confirm substituent positions and fluorine incorporation . TLC (e.g., 70:30 ethyl acetate/hexane) monitors reaction progress, while FAB-HRMS or HPLC (>98% purity) validates molecular weight and purity . For fluorinated indoles, fluorine’s electronegativity may cause downfield shifts in NMR spectra, requiring comparison to known analogs .
Advanced: How to optimize reaction conditions to improve the yield of derivatives?
Answer:
Key parameters include:
- Catalyst loading : Sodium acetate (1.0–2.0 equivalents) enhances condensation efficiency in acetic acid .
- Reagent ratios : Using 1.1 equivalents of aldehyde relative to thiazolidinone minimizes unreacted starting material .
- Temperature control : Reflux at 80–100°C for 3–5 hours balances reaction rate and decomposition .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization improves yields .
Advanced: How to resolve contradictions in reported spectral data for fluorinated indole derivatives?
Answer:
Fluorine’s strong electronegativity can alter NMR chemical shifts unpredictably. For example:
- 19F NMR helps distinguish between regioisomers (e.g., 4- vs. 5-fluoro substitution) .
- Compare 1H-13C HMBC correlations to verify indole ring substitution patterns.
- Cross-reference with structurally similar compounds (e.g., 5-chloro-4-fluoro-1H-indole) to validate spectral assignments .
Basic: What are the recommended storage conditions for this compound?
Answer:
Store at room temperature in airtight containers protected from light and moisture. Avoid exposure to strong acids/bases, as indole-carboxylic acids may decarboxylate under extreme conditions. Solubility data for analogs (e.g., 5-Fluoro-1H-indole-4-carboxylic acid) suggest preparing stock solutions in DMSO or methanol (10 mM) for experimental use .
Advanced: What strategies mitigate side reactions during synthesis?
Answer:
- Protecting groups : Use tert-butyl or Fmoc groups to shield reactive sites (e.g., NH of indole) during functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing aggregation-related side products .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Byproduct analysis : LC-MS identifies common impurities (e.g., dimerization products), guiding process refinement .
Basic: How to assess the stability of this compound under experimental conditions?
Answer:
Perform accelerated stability studies :
- Expose the compound to varying pH (3–10), temperatures (4–40°C), and light conditions.
- Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hours).
- For fluorinated indoles, fluorine’s inductive effects typically enhance thermal stability compared to non-fluorinated analogs .
Advanced: How to design experiments to study substituent effects on bioactivity?
Answer:
- SAR studies : Synthesize analogs with modified substituents (e.g., 4-methyl vs. 4-chloro) and compare bioactivity .
- Computational modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
- Functional group compatibility : Test reactivity of the carboxylic acid moiety in esterification or amidation reactions .
Basic: What safety precautions are required when handling this compound?
Answer:
- Use P95/P100 respirators in poorly ventilated areas to avoid inhalation of fine particles .
- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.
- Avoid aqueous disposal; collect waste for incineration by certified facilities .
Advanced: How to troubleshoot low yields in multi-step syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
